Lipophilicity Enhancement: 5-tert-Butyl Substitution Increases LogP by 1.5 Units vs. Salicylaldehyde
The introduction of a tert-butyl group at the 5-position markedly increases the compound's lipophilicity compared to unsubstituted salicylaldehyde. The calculated XlogP for 5-tert-butyl-2-hydroxybenzaldehyde is 3.3 [1], whereas salicylaldehyde exhibits an XlogP of 1.80 [2]. The 3-tert-butyl isomer shows an intermediate logP of approximately 2.50 [3], while the 3,5-di-tert-butyl derivative reaches 3.80 . This graded increase demonstrates the additive contribution of tert-butyl substitution to hydrophobic character.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 3.3 |
| Comparator Or Baseline | Salicylaldehyde (XlogP = 1.80); 3-tert-butyl-2-hydroxybenzaldehyde (logP = 2.50); 3,5-di-tert-butylsalicylaldehyde (logP = 3.80) |
| Quantified Difference | Target compound is 1.5 units higher than salicylaldehyde; 0.8 units higher than 3-tert-butyl isomer; 0.5 units lower than 3,5-di-tert-butyl derivative. |
| Conditions | Computational prediction based on chemical structure; consistent across multiple authoritative databases. |
Why This Matters
Higher logP indicates enhanced membrane permeability and organic phase partitioning, which is critical for applications in drug design, extraction chemistry, and the formulation of lipophilic metal complexes.
- [1] Chemsrc. (2023). 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3). Chemical Properties Database. View Source
- [2] Plantaedb. (2026). Salicylaldehyde (CAS 90-02-8). XlogP Data. View Source
- [3] Molbase. (2026). 3-tert-Butyl-2-hydroxybenzaldehyde (CAS 24623-65-2). LogP Data. View Source
